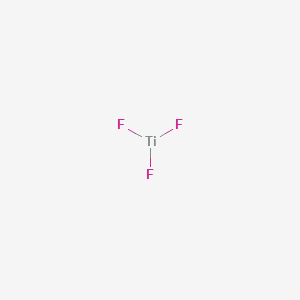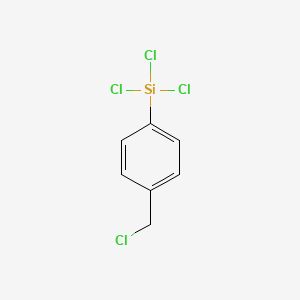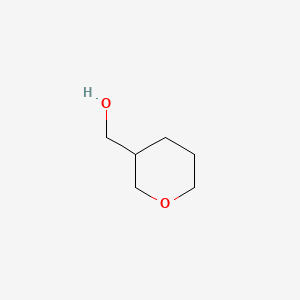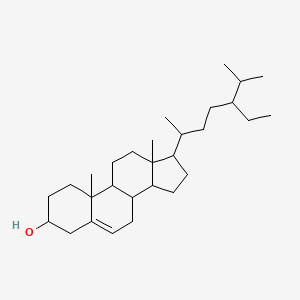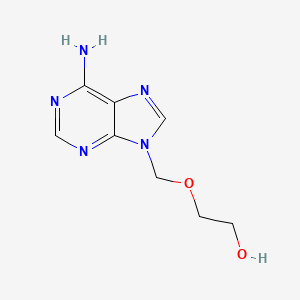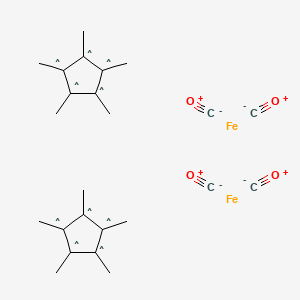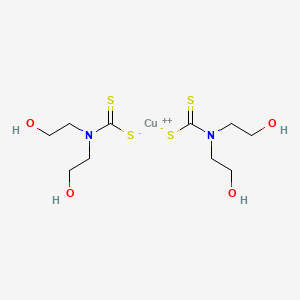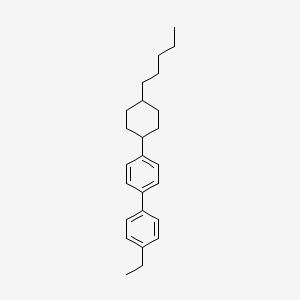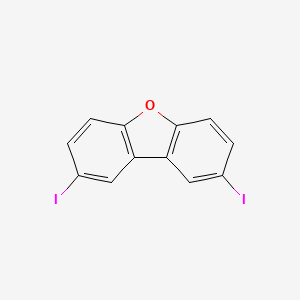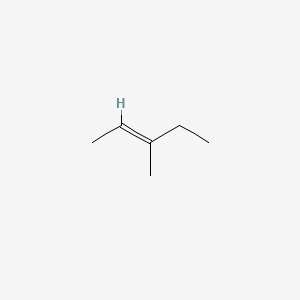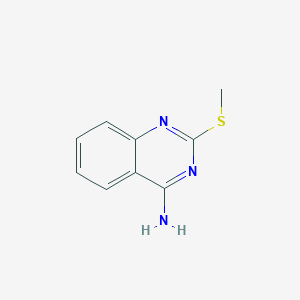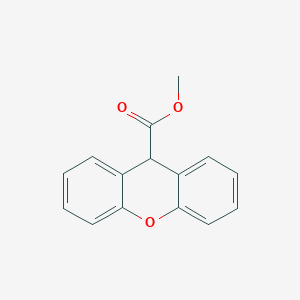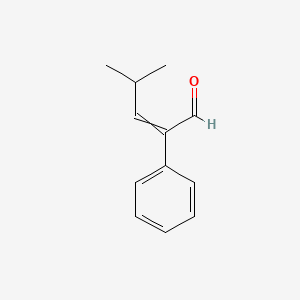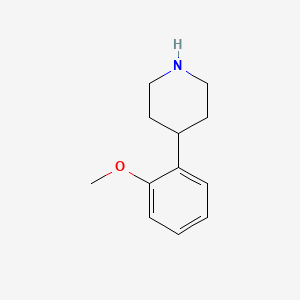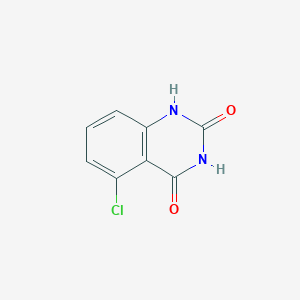
5-Chloroquinazoline-2,4-diol
概要
説明
5-Chloroquinazoline-2,4-diol, also known as 5-Chloroquinazoline-2,4(1H,3H)-dione, is a chemical compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of quinazoline-2,4-diones, which includes 5-Chloroquinazoline-2,4-diol, has been studied extensively. One method involves the transformation of CO2 and 2-aminobenzonitriles in a series of ionic liquids (ILs). It was found that 1-butyl-3-methylimidazolium acetate ( [Bmim]Ac), a simple and easily prepared IL, could act as both solvent and catalyst .
Molecular Structure Analysis
The molecular structure of 5-Chloroquinazoline-2,4-diol contains a total of 19 bonds; 14 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 urea (-thio) derivative, and 1 imide(s) (-thio) .
Physical And Chemical Properties Analysis
5-Chloroquinazoline-2,4-diol has a predicted density of 1.475±0.06 g/cm3 . It is recommended to be stored in a dry room at room temperature . The compound has a predicted pKa value of 9.82±0.20 .
科学的研究の応用
-
Metal-Catalyzed Cross-Coupling Reactions
- Field : Organic Chemistry .
- Application : Halogenated quinazolinones and quinazolines are versatile synthetic intermediates for the metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling .
- Method : The Suzuki-Miyaura cross-coupling of 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline with arylboronic acids in the presence of Na2CO3 and Pd(PPh3)4 in dimethoxyethane-ethanol mixture under microwave irradiation .
- Results : This method generates novel polysubstituted derivatives .
-
Synthesis of Quinazoline-2,4-diones from CO2
- Field : Green Chemistry .
- Application : The synthesis of quinazoline-2,4-diones from CO2 and 2-aminobenzonitriles .
- Method : The reactions could be carried out very efficiently at atmospheric pressure of CO2, and a high yield of the products was obtained .
- Results : The IL was also very efficient for converting other 2-aminobenzonitriles into their corresponding quinazoline-2,4-diones in high yields at atmospheric pressure .
- Synthesis of Quinazoline-2,4-diones from CO2
- Field : Green Chemistry .
- Application : The synthesis of quinazoline-2,4-diones from CO2 and 2-aminobenzonitriles .
- Method : The reactions could be carried out very efficiently at atmospheric pressure of CO2, and a high yield of the products was obtained .
- Results : The IL was also very efficient for converting other 2-aminobenzonitriles into their corresponding quinazoline-2,4-diones in high yields at atmospheric pressure .
- Synthesis of Quinazoline-2,4-diones from CO2
- Field : Green Chemistry .
- Application : The synthesis of quinazoline-2,4-diones from CO2 and 2-aminobenzonitriles .
- Method : The reactions could be carried out very efficiently at atmospheric pressure of CO2, and a high yield of the products was obtained .
- Results : The IL was also very efficient for converting other 2-aminobenzonitriles into their corresponding quinazoline-2,4-diones in high yields at atmospheric pressure .
Safety And Hazards
特性
IUPAC Name |
5-chloro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCKCOHWDCSDCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30318963 | |
| Record name | 5-Chloroquinazoline-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30318963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroquinazoline-2,4-diol | |
CAS RN |
78754-81-1 | |
| Record name | 78754-81-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloroquinazoline-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30318963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

